molecular formula C14H17N3O6 B14272572 (2,6-Dinitrophenyl)methyl cyclohexylcarbamate CAS No. 133795-09-2

(2,6-Dinitrophenyl)methyl cyclohexylcarbamate

Cat. No.: B14272572
CAS No.: 133795-09-2
M. Wt: 323.30 g/mol
InChI Key: UTVGJHKGLOQOQM-UHFFFAOYSA-N
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Description

(2,6-Dinitrophenyl)methyl cyclohexylcarbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dinitrophenyl group attached to a methyl cyclohexylcarbamate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dinitrophenyl)methyl cyclohexylcarbamate typically involves the reaction of 2,6-dinitrophenol with methyl cyclohexylcarbamate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dinitrophenyl)methyl cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions where the dinitrophenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(2,6-Dinitrophenyl)methyl cyclohexylcarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-Dinitrophenyl)methyl cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The dinitrophenyl group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.

    2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.

    Meptyldinocap: A fungicide with protective and curative activity.

Comparison: (2,6-Dinitrophenyl)methyl cyclohexylcarbamate is unique due to its specific structural features and potential applications. Unlike 2,4-Dinitrophenylhydrazine and 2,4-Dinitrophenol, which have well-defined uses in analytical chemistry and biochemistry, this compound offers a broader range of applications in various scientific fields. Its structural similarity to Meptyldinocap highlights its potential use in agricultural and industrial applications.

Properties

CAS No.

133795-09-2

Molecular Formula

C14H17N3O6

Molecular Weight

323.30 g/mol

IUPAC Name

(2,6-dinitrophenyl)methyl N-cyclohexylcarbamate

InChI

InChI=1S/C14H17N3O6/c18-14(15-10-5-2-1-3-6-10)23-9-11-12(16(19)20)7-4-8-13(11)17(21)22/h4,7-8,10H,1-3,5-6,9H2,(H,15,18)

InChI Key

UTVGJHKGLOQOQM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)OCC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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